Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 438221-53-5
VCID: VC21400884
InChI: InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C
Molecular Formula: C15H16O4
Molecular Weight: 260.28g/mol

Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate

CAS No.: 438221-53-5

Cat. No.: VC21400884

Molecular Formula: C15H16O4

Molecular Weight: 260.28g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate - 438221-53-5

Specification

CAS No. 438221-53-5
Molecular Formula C15H16O4
Molecular Weight 260.28g/mol
IUPAC Name methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
Standard InChI Key ZTHUPCIRFQUSTG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C
Canonical SMILES CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C

Introduction

Chemical Identity and Basic Properties

Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is an organic compound characterized by a furan ring substituted with a carboxylate group and a phenoxyalkyl moiety. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical research and organic synthesis. The compound belongs to the class of furan derivatives, which are known for their versatility in chemical reactions and biological activities.

Chemical Identification

The compound is uniquely identified through several standardized chemical identifiers, as detailed in Table 1:

ParameterValue
CAS Number438221-53-5
Molecular FormulaC₁₅H₁₆O₄
Molecular Weight260.28 g/mol
IUPAC Namemethyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
Standard InChIInChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
Standard InChIKeyZTHUPCIRFQUSTG-UHFFFAOYSA-N

The chemical structure features a 2,4-dimethylphenoxy group connected via a methylene bridge to a furan ring that bears a methyl carboxylate functionality. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.

Physical Properties

While specific physical property data is limited in the available research, the compound is expected to exhibit properties typical of furan carboxylate derivatives. Based on its structure, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as methanol, ethanol, and various ethers. The presence of the methyl carboxylate group contributes to its polarity, while the dimethylphenoxy moiety imparts some lipophilic character, potentially affecting its absorption, distribution, and biological activity profiles.

Synthesis and Preparation Methods

The synthesis of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves specific chemical reactions that enable the formation of the characteristic structural features of this compound. The synthetic route typically involves the reaction between 2,4-dimethylphenol and appropriate furan derivatives under controlled conditions.

General Synthetic Route

The primary synthetic pathway involves the reaction of 2,4-dimethylphenol with methyl furan-2-carboxylate or similar substrates under specific reaction conditions. This process typically requires several carefully controlled steps to ensure high yield and purity of the final product.

Key Synthetic Steps

The synthesis generally follows these key steps:

  • Preparation of activated furan derivative, typically through functionalization of the 5-position of methyl furan-2-carboxylate

  • Reaction with 2,4-dimethylphenol under basic conditions to form the phenoxy-methyl linkage

  • Purification and isolation of the final product through chromatographic techniques or recrystallization

Optimized synthesis conditions often employ catalysts and specific solvents to enhance reaction efficiency and selectivity. Industrial-scale production may utilize continuous flow reactors or other specialized equipment to improve yield and reduce waste.

Chemical Reactivity and Transformations

Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate possesses several reactive functional groups that enable diverse chemical transformations. These functional groups include the ester moiety, the furan ring, and the phenoxy linkage, each offering distinct reactivity patterns.

Ester Functionality

The methyl carboxylate group can undergo various transformations including:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different ester derivatives

  • Reduction to primary alcohols

  • Amidation to form amide derivatives

These transformations are valuable in creating derivative compounds with modified properties for specific applications in medicinal chemistry and materials science.

Furan Ring Reactivity

The furan ring is known for its rich chemistry, allowing for several key transformations:

  • Electrophilic substitution reactions at the unsubstituted position

  • Diels-Alder reactions as a diene component

  • Ring-opening reactions under acidic conditions

  • Oxidation to form various oxygenated derivatives

The reactivity of the furan ring provides opportunities for structural diversification and the creation of complex molecular architectures based on this scaffold.

Phenoxy Linkage

The phenoxy methyl bridge serves as a spacer between the aromatic rings and can undergo modifications such as:

  • Oxidation reactions that may affect the methylene group

  • Substitution reactions at the aromatic ring

  • Cleavage under specific conditions to separate the molecular components

These transformation possibilities highlight the versatility of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate as a building block in organic synthesis and pharmaceutical development.

Biological Activity and Applications

Research indicates that compounds containing furan rings frequently exhibit significant biological activities, making Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate of particular interest in medicinal chemistry and pharmaceutical research.

Antimicrobial Properties

Preliminary studies suggest that furan derivatives similar to Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate may possess antimicrobial properties. The compound's structural features, particularly the combination of a furan ring with a dimethylphenoxy moiety, may contribute to potential activity against various microbial pathogens.

Industrial Applications

Beyond pharmaceutical research, this compound has potential applications in various industrial sectors. The unique structural features and reactivity patterns make it useful in the development of specialty chemicals, including:

  • Intermediates for agrochemical synthesis

  • Components in materials science applications

  • Building blocks for complex organic molecules

  • Reagents in specific chemical transformations

The versatility of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate highlights its importance across multiple research and industrial domains.

Analytical Methods and Characterization

Accurate characterization of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is essential for ensuring identity, purity, and quality in research and pharmaceutical applications.

Spectroscopic Identification

Several spectroscopic techniques are commonly employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR spectra

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the ester carbonyl and ether linkages

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions, particularly those associated with the furan ring and aromatic moieties

Chromatographic Analysis

Chromatographic techniques play a crucial role in purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC): Primary method for purity determination

  • Gas Chromatography (GC): Useful for volatile derivatives and thermal stability assessment

  • Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment

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